3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
Overview
Description
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O4 It is a pyrazine derivative characterized by the presence of both a methoxycarbonyl group and a carboxylic acid group attached to the pyrazine ring
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bond formation.
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid typically involves the esterification of pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: 3-(Hydroxymethyl)pyrazine-2-carboxylic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3-(Hydroxymethyl)pyrazine-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, which can alter its reactivity and applications.
Pyrazine-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and potentially more reactive in certain conditions.
Uniqueness: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research and industrial applications.
Properties
IUPAC Name |
3-methoxycarbonylpyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPWGREDZWROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73763-86-7 | |
Record name | 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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